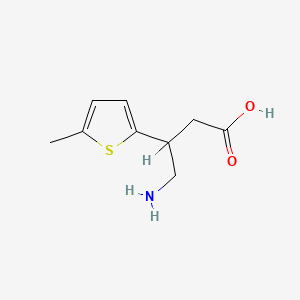
4-Amino-3-(5-methyl-2-thienyl)butyric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3-(5-methyl-2-thienyl)butyric acid, also known as this compound, is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Amino-3-(5-methyl-2-thienyl)butyric acid is a compound of interest due to its structural similarity to GABA (gamma-aminobutyric acid) and its potential biological activities, particularly as a GABA receptor modulator. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a thiophene ring, which contributes to its unique properties and biological interactions. The compound can be represented as follows:
This structure allows it to interact with various biological targets, particularly in the central nervous system.
GABA Receptor Modulation
The primary biological activity of this compound is its role as a GABA-B receptor agonist. Research indicates that compounds with similar structures can enhance GABAergic transmission, leading to increased inhibitory neurotransmission. This mechanism is crucial for its potential therapeutic effects in neurological disorders.
- GABA Transporters : The compound has been shown to influence GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. Inhibition of these transporters can lead to increased levels of GABA, enhancing its inhibitory effects on neuronal excitability .
- Neuroprotective Effects : Studies suggest that modulation of GABA receptors may provide neuroprotective benefits, particularly in conditions such as epilepsy and anxiety disorders. The compound's ability to enhance GABA signaling can mitigate excitotoxicity associated with excessive neuronal firing .
Anticonvulsant Activity
Research has demonstrated that this compound exhibits anticonvulsant properties. In animal models, it has been effective in reducing seizure frequency and severity, similar to other known GABAergic agents like tiagabine .
Potential Therapeutic Applications
The compound's biological activity suggests several potential therapeutic applications:
- Epilepsy : By enhancing GABAergic transmission, it may serve as an effective treatment for various forms of epilepsy.
- Anxiety Disorders : Its anxiolytic effects could be beneficial in treating anxiety-related conditions.
- Pain Management : Preliminary studies indicate potential analgesic effects through modulation of GABA receptors involved in pain pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
科学研究应用
Pharmacological Properties
1. Cardiovascular Applications:
The compound has been identified as a potential inhibitor of neutral endopeptidase (NEP), an enzyme that degrades atrial natriuretic peptide (ANP). By inhibiting NEP, 4-amino-3-(5-methyl-2-thienyl)butyric acid can prolong the action of ANP, which is beneficial for treating various cardiovascular conditions such as hypertension, congestive heart failure, and edema .
2. Neurological Applications:
Research indicates that this compound may also exhibit neuroprotective effects. It has been shown to influence the gamma-aminobutyric acid (GABA) receptor pathways, which are crucial in managing anxiety and depression. Studies suggest that modulation of these pathways can lead to therapeutic benefits in mood disorders .
Case Studies
Table 1: Summary of Key Studies on this compound
属性
CAS 编号 |
133933-77-4 |
|---|---|
分子式 |
C9H13NO2S |
分子量 |
199.27 g/mol |
IUPAC 名称 |
4-amino-3-(5-methylthiophen-2-yl)butanoic acid |
InChI |
InChI=1S/C9H13NO2S/c1-6-2-3-8(13-6)7(5-10)4-9(11)12/h2-3,7H,4-5,10H2,1H3,(H,11,12) |
InChI 键 |
RPNWEWXYTFWDTR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C(CC(=O)O)CN |
规范 SMILES |
CC1=CC=C(S1)C(CC(=O)O)CN |
同义词 |
4-amino-3-(5-methyl-2-thienyl)butyric acid 4-AMTBA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















